

An In-depth Technical Guide to 3-Phenoxyphenethylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenoxyphenethylamine*

Cat. No.: *B056769*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine, systematically known as 2-(3-phenoxyphenyl)ethan-1-amine, is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. The introduction of a phenoxy group at the meta-position of the phenyl ring creates a unique chemical entity with potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural features of **3-Phenoxyphenethylamine**, compiled to aid researchers and professionals in drug discovery and development.

Chemical Structure

The chemical structure of **3-Phenoxyphenethylamine** is characterized by a phenethylamine core with a phenoxy substituent on the benzene ring at the C3 position.

```
graph chemical_structure {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];
```

```
// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4
[label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8
[label="C"]; N [label="N", fontcolor="#FFFFFF", style=filled,
fillcolor="#4285F4"]; O [label="O", fontcolor="#FFFFFF", style=filled,
fillcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; C11
[label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Define bonds for the first phenyl ring C1 -- C2; C2 -- C3; C3 --
C4; C4 -- C5; C5 -- C6; C6 -- C1;

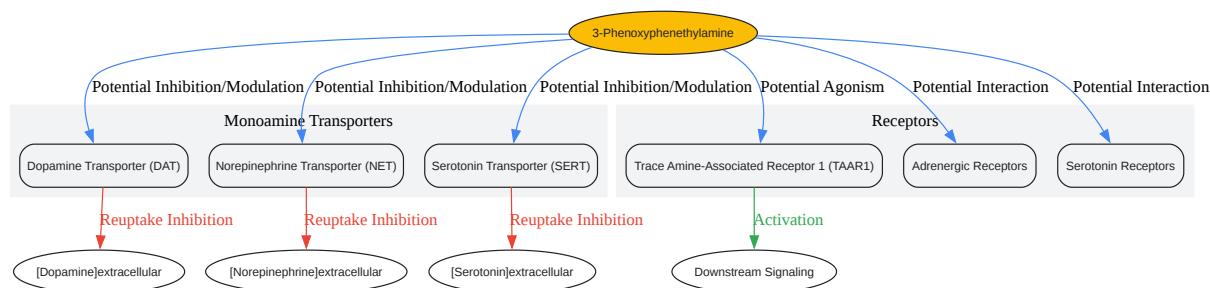
// Bonds for the ethylamine side chain C1 -- C7; C7 -- C8; C8 -- N;

// Bond for the phenoxy group C3 -- O; O -- C9;

// Bonds for the second phenyl ring C9 -- C10; C10 -- C11; C11 -- C12;
C12 -- C13; C13 -- C14; C14 -- C9;

// Position nodes C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3
[pos="1.5,0.866!"]; C4 [pos="1,1.732!"]; C5 [pos="0,1.732!"]; C6
[pos="-0.5,0.866!"]; C7 [pos="-1,-0.866!"]; C8 [pos="-2,-0.866!"]; N
[pos="-2.5,-1.732!"]; O [pos="2.5,0.866!"]; C9 [pos="3.5,0.866!"]; C10
[pos="4,0!"]; C11 [pos="5,0!"]; C12 [pos="5.5,0.866!"]; C13
[pos="5,1.732!"]; C14 [pos="4,1.732!"]; }
```

Figure 2: A potential synthetic workflow for **3-Phenoxyphenethylamine**.


Methodology:

- Henry Reaction: 3-Phenoxybenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 1-(3-phenoxyphenyl)-2-nitroethene.
- Reduction: The resulting nitroalkene is then reduced to the corresponding primary amine, 2-(3-phenoxyphenyl)ethan-1-amine, using a strong reducing agent such as lithium aluminum hydride (LiAlH_4).

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity and mechanism of action of **3-Phenoxyphenethylamine** are limited, its structural similarity to other phenethylamines suggests potential interactions with monoamine neurotransmitter systems. Phenethylamine and its derivatives are known to interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), and may also exhibit activity at various G-protein coupled receptors, including trace amine-associated receptors (TAARs).

The introduction of the phenoxy group could significantly modulate the compound's affinity and selectivity for these targets compared to the parent phenethylamine molecule. Structure-activity relationship (SAR) studies of related compounds suggest that substitutions on the phenyl ring can influence transporter and receptor binding.

[Click to download full resolution via product page](#)

Figure 3: Postulated signaling pathways for **3-Phenoxyphenethylamine**.

Further research, including in vitro binding and functional assays, is necessary to elucidate the specific pharmacological profile of **3-Phenoxyphenethylamine**.

Conclusion

3-Phenoxyphenethylamine is a molecule of interest for further investigation due to its unique structural features within the broader class of phenethylamines. This guide has summarized the currently available information on its chemical properties and structure. However, significant data gaps remain, particularly concerning its physical properties, detailed spectroscopic characterization, and its biological activity profile. The provided theoretical frameworks for its synthesis and potential signaling pathways offer a starting point for future experimental work. Researchers are encouraged to undertake further studies to fully characterize this compound and explore its potential applications in neuroscience and drug development.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenoxyphenethylamine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056769#3-phenoxyphenethylamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com